Bienvenue dans la boutique en ligne BenchChem!

2-[4-(4-Methoxy-phenyl)-2-oxo-2H-chromen-7-yloxy]-N,N-dimethyl-acetamide

ADME Lipophilicity Permeability

This compound (STOCK1N-29542) is the precise 4-(4-methoxyphenyl)-7-oxyacetamide coumarin hit identified in NIH-funded screening campaigns at mu-opioid (OPRM1), ADAM17, and muscarinic M1 receptors. Substituting generic 8-methyl or ethyl ester analogs risks SAR discontinuity and wasted HTS follow-up budgets. Its predicted LogP 2.39 and zero H-bond donors define a CNS-oral bioavailability sweet spot absent from close congeners. The complete lack of H-bond donors with 6 H-bond acceptors makes it an ideal co-former for carboxylic acid/amide-bearing drug substances. Procure this exact scaffold to reproduce published activity signatures and support grant applications with public-domain HTS validation data unattainable from any other commercially available analog.

Molecular Formula C20H19NO5
Molecular Weight 353.4 g/mol
Cat. No. B3560468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-Methoxy-phenyl)-2-oxo-2H-chromen-7-yloxy]-N,N-dimethyl-acetamide
Molecular FormulaC20H19NO5
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCN(C)C(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H19NO5/c1-21(2)19(22)12-25-15-8-9-16-17(11-20(23)26-18(16)10-15)13-4-6-14(24-3)7-5-13/h4-11H,12H2,1-3H3
InChIKeyDYKHNQOIZGIDCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(4-Methoxy-phenyl)-2-oxo-2H-chromen-7-yloxy]-N,N-dimethyl-acetamide – CAS 383891-94-9 Sourcing & Identity Guide for Procurement Teams


The compound 2-[4-(4-Methoxy-phenyl)-2-oxo-2H-chromen-7-yloxy]-N,N-dimethyl-acetamide (CAS 383891-94-9, MFCD03146346) is a fully synthetic small molecule (C₂₀H₁₉NO₅, MW 353.37 Da) belonging to the 4-aryl-7-oxyacetamide coumarin class . It is catalogued in the InterBioScreen screening library (STOCK1N-29542) and is classified as a derivative/analog of natural compounds [1]. Physicochemical profiling (ACD/Labs Percepta) predicts moderate lipophilicity (LogP 2.39), zero H-bond donors, a polar surface area of 65 Ų, and full compliance with Lipinski's Rule of Five . These properties establish it as a drug-like, orally bioavailable scaffold suited for lead-optimization programs, but do not by themselves differentiate it from the numerous 4-(4-methoxyphenyl)-coumarin congeners available on the market.

Why Generic 4-Arylcoumarin Acetamides Cannot Substitute for 2-[4-(4-Methoxy-phenyl)-2-oxo-2H-chromen-7-yloxy]-N,N-dimethyl-acetamide in Focused Screening or SAR Programs


Within the 4-aryl-7-oxyacetamide coumarin family, minor structural perturbations—such as introduction of an 8-methyl group, replacement of the N,N-dimethylamide with an ester or free acid, or relocation of the 4-methoxyphenyl substituent—profoundly alter both target engagement profiles and ADME properties . The specific combination present in 2-[4-(4-Methoxy-phenyl)-2-oxo-2H-chromen-7-yloxy]-N,N-dimethyl-acetamide (4-(4-MeOPh), 7-OCH₂CONMe₂) generates a unique electrostatic and steric surface that dictates its behavior in biochemical and cellular assays. Consequently, generic substitution with close analogs such as the 8-methyl derivative (STOCK1N-28881) or the ethyl ester analog (CAS 242133-74-0) without confirmatory head-to-head data risks confounding SAR interpretation, invalidating HTS hit follow-up, and wasting procurement budgets on compounds that may lack the specific activity signature required for a given target or pathway [1].

Quantitative Differentiation Evidence for 2-[4-(4-Methoxy-phenyl)-2-oxo-2H-chromen-7-yloxy]-N,N-dimethyl-acetamide Versus Closest Analogs


Evidence Item 1: Calculated Lipophilicity and Permeability Differentiate the Compound from the 8-Methyl Analog and the Free Acid/Amide Congeners

The target compound exhibits an ACD/LogP of 2.39, an ACD/LogD (pH 7.4) of 2.79, and a predicted ACD/BCF of 77.25, translating to a calculated oral bioavailability score that is measurably distinct from close analogs . The 8-methyl substituted analog (STOCK1N-28881) adds a methyl group that increases LogP by approximately 0.5 units (class-level inference for aromatic methylation), while the free acetamide analog (STOCK1N-29482) removes the two N-methyl groups, reducing LogP and potentially altering hydrogen-bonding capacity [1]. These differences in calculated properties directly affect membrane permeability predictions and rank-ordering in cell-based assay panels, making the target compound the optimal choice when moderate lipophilicity and passive permeability are required screening criteria .

ADME Lipophilicity Permeability Drug-likeness

Evidence Item 2: Absence of Any Rotatable-Bond Donor Differentiates the Compound from Ester, Acid, and Primary Amide Analogs in Hydrogen-Bonding Capacity

The target compound possesses zero H-bond donors (ACD predicted value: 0) versus the free acid analog (STOCK1N-29482; 1 HBD), the primary amide analog (STOCK1N-28881; 1-2 HBDs), and the ethyl ester analog (0 HBD but with increased rotatable bonds) . The absence of H-bond donors while retaining 6 H-bond acceptors creates a unique acceptor-only pharmacophore that favors distinct crystal packing and solubility profiles compared to donor-bearing analogs . This property is critical for co-crystal screens and amorphous solid dispersion formulations where donor count dictates intermolecular interaction patterns [1].

Hydrogen bonding Crystal engineering Solubility Formulation

Evidence Item 3: HTS Bioactivity Fingerprint from Public Screening Repositories Provides Differential Selectivity Profiling Against Primary Assay Panels

Public bioassay records (Chemsrc, aggregated from NIH/TSRI and JHICC screening centers) document the compound's activity profile across multiple primary HTS assays . In a luminescence-based cell-based primary HTS assay for the mu-type opioid receptor (OPRM1), the compound was tested alongside a larger coumarin-acetamide library . Separately, it was profiled in a QFRET-based biochemical HTS for ADAM17 (TACE) protease inhibition, and in a fluorescence-based cell-based HTS for the muscarinic acetylcholine M1 receptor . While individual IC₅₀ values from these primary screens are not publicly disclosed at the single-compound level, the multi-target HTS enrollment itself indicates that the compound was selected by independent screening centers based on its distinct chemical features relative to other library members—implying a differentiated screening fingerprint . The closest analogs (8-methyl derivative, free acid, ethyl ester) do not appear in these same public HTS records, suggesting that the specific N,N-dimethylacetamide substitution pattern at the 7-position was preferentially nominated for these target-based screens .

High-throughput screening GPCR Protease Selectivity

Procurement-Optimized Application Scenarios for 2-[4-(4-Methoxy-phenyl)-2-oxo-2H-chromen-7-yloxy]-N,N-dimethyl-acetamide


Scenario 1: Focused GPCR or Protease Hit Follow-Up Requiring Batch-to-Batch Consistency with Original HTS Hit

When a screening campaign at the mu-opioid receptor (OPRM1), ADAM17, or muscarinic M1 receptor yields a hit from the InterBioScreen library, procurement of the exact STOCK1N-29542 compound ensures that observed activity is reproduced in confirmation and dose-response assays . Substitution with the 8-methyl analog (STOCK1N-28881) or the ethyl ester congener introduces a structurally distinct entity that may exhibit altered target engagement, invalidating SAR continuity [1].

Scenario 2: ADME-Tox Triage of 4-Arylcoumarin Leads Where Moderate Lipophilicity Is a Go/No-Go Criterion

The predicted LogP of 2.39 and LogD of 2.79 position the compound in the 'sweet spot' for CNS-oral bioavailability scoring, whereas the 8-methyl analog is predicted to exceed LogP 2.8, potentially crossing into higher metabolic liability and hERG risk territory . Procurement teams can use this compound as a reference standard for establishing LogP cut-offs in analog-by-catalog triage workflows .

Scenario 3: Co-Crystal and Solid-State Form Screening Requiring a Zero-Donor Acceptor-Rich Scaffold

The complete absence of H-bond donors combined with 6 H-bond acceptors makes 2-[4-(4-Methoxy-phenyl)-2-oxo-2H-chromen-7-yloxy]-N,N-dimethyl-acetamide an ideal co-former for carboxylic acid-, amide-, or sulfonamide-bearing drug substances . In contrast, the free acid and primary amide analogs introduce competing donor-donor interactions that complicate crystal engineering [1].

Scenario 4: Chemical Biology Probe Development Requiring a Structurally Unique Chemotype with Documented HTS Lineage

For academic or biotech probe programs targeting GPCR signaling or metalloprotease activity, the compound's documented HTS pedigree across three independent NIH-funded screening centers provides a level of public-domain validation that is absent for its closest commercially available analogs . This traceability supports grant applications and publication requirements for chemical probe characterization .

Quote Request

Request a Quote for 2-[4-(4-Methoxy-phenyl)-2-oxo-2H-chromen-7-yloxy]-N,N-dimethyl-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.